6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with ethyl, fluorine, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from basic organic molecules. One common route involves the initial formation of the pyrimidine core, followed by the introduction of ethyl and fluorine substituents. The piperidine group is then attached through a nucleophilic substitution reaction.
Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving formamide and a suitable precursor such as methyl 2-fluoro-3-oxovalerate.
Introduction of Ethyl and Fluorine Substituents: Ethyl and fluorine groups are introduced using reagents like ethyl magnesium bromide (EtMgBr) and phosphorus oxychloride (POCl3).
Attachment of Piperidine Group: The piperidine group is attached via nucleophilic substitution, using a piperidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially converting double bonds to single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups at the fluorine or piperidine positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may be used in studies of enzyme interactions and receptor binding due to its unique structure.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-5-fluoropyrimidin-4-ol: This compound is a precursor in the synthesis of the target compound and shares the pyrimidine core structure.
Voriconazole: A related compound used as an antifungal agent, which also features a substituted pyrimidine core.
Uniqueness
6-ethyl-N-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26F2N6 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-ethyl-N-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C19H26F2N6/c1-4-14-16(20)18(24-11-22-14)26(3)10-13-6-8-27(9-7-13)19-17(21)15(5-2)23-12-25-19/h11-13H,4-10H2,1-3H3 |
InChI Key |
AEWXPJFSEIZAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)CC)F |
Origin of Product |
United States |
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